1-Chloroethyl hexanoate 1-Chloroethyl hexanoate
Brand Name: Vulcanchem
CAS No.: 73363-60-7
VCID: VC14285886
InChI: InChI=1S/C8H15ClO2/c1-3-4-5-6-8(10)11-7(2)9/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15ClO2
Molecular Weight: 178.65 g/mol

1-Chloroethyl hexanoate

CAS No.: 73363-60-7

Cat. No.: VC14285886

Molecular Formula: C8H15ClO2

Molecular Weight: 178.65 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroethyl hexanoate - 73363-60-7

Specification

CAS No. 73363-60-7
Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
IUPAC Name 1-chloroethyl hexanoate
Standard InChI InChI=1S/C8H15ClO2/c1-3-4-5-6-8(10)11-7(2)9/h7H,3-6H2,1-2H3
Standard InChI Key RBJBURJVGINATA-UHFFFAOYSA-N
Canonical SMILES CCCCCC(=O)OC(C)Cl

Introduction

Chemical Identity and Structural Features

1-Chloroethyl hexanoate is systematically named as 1-chloroethyl hexanoate, with the IUPAC name reflecting its esterification between hexanoic acid and 1-chloroethanol. The compound’s structure is defined by a six-carbon aliphatic chain (hexanoate) esterified to a chloroethyl group. Key identifiers include:

PropertyValueSource
CAS No.73363-60-7
Molecular FormulaC8H15ClO2C_8H_{15}ClO_2
Molecular Weight178.65 g/mol
Purity≥97%
Standard InChIInChI=1S/C8H15ClO2/c1-3-4-5-6-8(10)1

The chloroethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions, while the hexanoate moiety contributes to lipophilicity, influencing solubility and reactivity in nonpolar environments .

Synthesis and Industrial Production

Reaction Pathways

The synthesis of 1-chloroethyl hexanoate typically involves esterification between 1-chloroethanol and hexanoic acid under acidic catalysis. Alternative routes may employ hexanoyl chloride reacting with 1-chloroethanol to yield the ester directly . Industrial protocols often utilize sulfuric acid or p-toluenesulfonic acid as catalysts, with reaction temperatures maintained between 130°C and 140°C to optimize conversion rates.

Optimization Parameters

Key variables influencing synthesis efficiency include:

  • Temperature: Elevated temperatures (130–140°C) accelerate reaction kinetics but risk thermal decomposition of intermediates.

  • Catalyst Loading: Acid catalysts at 1–5 mol% balance reactivity and byproduct formation.

  • Solvent Selection: Solvent-free conditions or aprotic solvents (e.g., toluene) improve yield by minimizing hydrolysis .

Synthesis ConditionTypical RangeSource
Temperature130–140°C
CatalystH2SO4H_2SO_4, pp-TSA
Reaction Time4–6 hours

Physicochemical Properties

1-Chloroethyl hexanoate is a colorless to pale-yellow liquid at room temperature, with moderate viscosity and a characteristic ester odor. Its physicochemical profile includes:

PropertyValueSource
Boiling Point220–230°C (estimated)
Density1.05–1.10 g/cm³
SolubilityMiscible with organic solvents

The compound’s lipophilicity (logP3.2\log P \approx 3.2) suggests preferential solubility in nonpolar media, aligning with its use in organic synthesis.

Applications in Industry and Research

Pharmaceutical Intermediates

1-Chloroethyl hexanoate serves as a precursor in synthesizing capuramycin derivatives, a class of antibiotics targeting bacterial cell wall biosynthesis. For example, its chloroethyl group participates in alkylation reactions to modify sugar moieties in capuramycin analogs, enhancing their antibacterial potency.

Agrochemical Development

Mechanistic Insights and Reactivity

Nucleophilic Substitution

The chlorine atom in 1-chloroethyl hexanoate undergoes SN2S_N2 displacement with nucleophiles (e.g., hydroxide, amines), yielding substituted ethyl hexanoates. For instance:
1-Chloroethyl hexanoate+NaOH1-Hydroxyethyl hexanoate+NaCl\text{1-Chloroethyl hexanoate} + \text{NaOH} \rightarrow \text{1-Hydroxyethyl hexanoate} + \text{NaCl}
This reaction proceeds via a bimolecular mechanism, with inversion of configuration at the electrophilic carbon.

Hydrolysis Pathways

Acid- or base-catalyzed hydrolysis cleaves the ester bond, producing hexanoic acid and 1-chloroethanol:
1-Chloroethyl hexanoate+H2OH+/OHHexanoic acid+1-Chloroethanol\text{1-Chloroethyl hexanoate} + \text{H}_2\text{O} \xrightarrow{H^+/\text{OH}^-} \text{Hexanoic acid} + \text{1-Chloroethanol}
Kinetic studies indicate pseudo-first-order behavior under excess aqueous conditions.

Hazard CategoryRisk MitigationSource
Skin IrritationAvoid direct contact
Environmental ToxicityPrevent waterway contamination

Recent Research Advancements

Antibacterial Agent Development

Recent studies highlight the compound’s role in synthesizing novel urea-linked capuramycin analogs. These derivatives exhibit enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.

Catalytic Applications

Palladium-catalyzed cross-coupling reactions employing 1-chloroethyl hexanoate as an electrophile have enabled the synthesis of biaryl esters, valuable in materials science.

Comparative Analysis with Analogous Esters

Compared to shorter-chain analogs like 1-chloroethyl acetate (C4H7ClO2C_4H_7ClO_2), 1-chloroethyl hexanoate demonstrates:

  • Enhanced Lipophilicity: Improved penetration through lipid membranes .

  • Reduced Volatility: Higher boiling point minimizes evaporation losses.

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